2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring linked to a benzodioxole moiety. The 3-(methylsulfanyl) group on the pyrazole and the N-(3,4-dimethylphenyl) acetamide side chain contribute to its unique electronic and steric properties. Its design integrates heterocyclic motifs known for pharmacological relevance, including antimicrobial and anti-inflammatory activities, though specific biological data for this compound remain underexplored in the provided evidence .
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-12-4-6-15(8-13(12)2)25-18(30)10-29-20(24)19(23(27-29)34-3)22-26-21(28-33-22)14-5-7-16-17(9-14)32-11-31-16/h4-9H,10-11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZIQVLYPNDAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of 486.5 g/mol. The structure includes several functional groups that contribute to its biological activity, including an oxadiazole ring and a pyrazole moiety. These structural features are known to enhance the pharmacological properties of compounds.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds similar to 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide. For instance, derivatives containing the oxadiazole scaffold have been synthesized and evaluated for their efficacy against various Candida species. Some derivatives exhibited greater antifungal activity than standard treatments like fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL against resistant strains .
Antibacterial Properties
The compound's antibacterial properties have also been investigated. A series of related compounds were synthesized to assess their activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated significant antibacterial effects, suggesting that the presence of the benzodioxole and oxadiazole moieties may enhance their interaction with bacterial targets .
Anticancer Potential
In addition to antimicrobial activities, compounds with similar structures have shown promising anticancer effects. The incorporation of the pyrazole ring has been linked to increased cytotoxicity against various cancer cell lines. Studies indicate that these compounds may induce apoptosis in cancer cells through multiple pathways, including the modulation of key signaling pathways involved in cell survival and proliferation .
Case Studies
Case Study 1: Antifungal Efficacy
In a study published in Pharmaceutical Biology, researchers synthesized a series of oxadiazole derivatives and tested them against clinical isolates of Candida albicans. The most potent compound exhibited an MIC value significantly lower than that of fluconazole, suggesting a potential alternative treatment for candidiasis in immunocompromised patients .
Case Study 2: Antibacterial Activity
A recent investigation focused on the antibacterial activity of new derivatives based on the pyrazole scaffold against Staphylococcus aureus and Escherichia coli. The results demonstrated that some compounds not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
Case Study 3: Anticancer Studies
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazole-based compounds against breast cancer cell lines. The findings revealed that specific derivatives induced significant apoptosis and reduced cell viability through ROS generation and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Aromatic Substituents
- Compound A: 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)Acetamide (RN: 1170476-37-5) Key Differences: Replaces the benzodioxole group with a 4-methoxyphenyl ring and introduces a 2-chloro-4-methylphenyl acetamide. Impact: The electron-donating methoxy group (compared to benzodioxole’s electron-withdrawing oxygen atoms) may alter π-π stacking interactions, while the chloro substituent enhances lipophilicity .
Compound B : N-(5-Acetamido-2-Methoxyphenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
Substitution Patterns and Crystallographic Behavior
Evidence from N-(3-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃) demonstrates that meta-substituents like methyl or chloro groups influence crystal packing and torsional angles. For the target compound, the 3,4-dimethylphenyl group likely induces steric hindrance, stabilizing a planar conformation conducive to intermolecular interactions .
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of Analogous Acetamides
Table 2: Pharmacological Data from Analogues
Substitution Effects on Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups : The benzodioxole’s electron-withdrawing nature may enhance binding to enzymes like cyclooxygenase (COX) compared to Compound A’s methoxyphenyl group, which is electron-donating .
Biological Activity
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide (referred to as Compound A ) is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N6O4S |
| Molecular Weight | 450.47 g/mol |
| LogP | 3.5136 |
| Polar Surface Area | 104.996 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Compound A has shown significant antimicrobial properties against various bacterial strains. A study conducted on derivatives of oxadiazoles indicated that compounds with similar structures exhibited strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Research into the anticancer potential of Compound A reveals its effectiveness against several cancer cell lines. The compound appears to inhibit key enzymes involved in tumor growth and proliferation, such as telomerase and topoisomerase. These enzymes are crucial for DNA replication and repair in cancer cells. In vitro studies have demonstrated that Compound A can induce apoptosis in cancer cells by activating intrinsic pathways associated with cellular stress responses .
The biological activity of Compound A can be attributed to its structural components:
- Oxadiazole Ring : Known for its role in enhancing bioactivity through interaction with various molecular targets.
- Benzodioxole Moiety : This group has been linked to antioxidant properties and potential modulation of signaling pathways involved in inflammation and cancer progression .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step strategies starting with condensation reactions. For example, the 1,2,4-oxadiazole ring is typically constructed via cyclization of substituted hydrazides using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) . The pyrazole core is synthesized through sequential substitutions, such as introducing methylsulfanyl groups via nucleophilic displacement. Final acetamide coupling employs activating agents like EDCI/HOBt to ensure regioselectivity .
Q. Which characterization techniques are essential for structural confirmation?
Key methods include:
- FT-IR to confirm functional groups (e.g., NH₂, C=O).
- ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to ensure purity and stoichiometry . For crystallinity assessment, X-ray diffraction (XRD) is recommended if single crystals are obtainable.
Q. How is biological activity evaluated in preclinical models?
Anti-exudative activity is assessed using in vivo models (e.g., carrageenan-induced paw edema in rodents). The compound is administered at 10 mg/kg, with efficacy compared to reference drugs like diclofenac sodium (8 mg/kg). Parameters include edema reduction (%) and inflammatory biomarker levels (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis efficiency?
AI-driven tools like COMSOL Multiphysics enable reaction parameter optimization (e.g., temperature, solvent polarity) by simulating transition states and energy barriers. Machine learning models trained on analogous oxadiazole syntheses predict optimal cyclization conditions, reducing trial-and-error experimentation . For regioselectivity challenges, DFT calculations (e.g., B3LYP/6-31G*) identify reactive sites on the pyrazole and oxadiazole moieties .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from poor solubility or metabolic instability. Solutions include:
- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility while retaining target binding (e.g., via SAR-guided substitutions on the benzodioxole ring) .
- Prodrug design : Masking the methylsulfanyl group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .
- Pharmacokinetic profiling : LC-MS/MS-based metabolite identification in plasma and tissues to adjust dosing regimens .
Q. How to design SAR studies for derivatives of this compound?
A systematic SAR approach involves:
- Core scaffold variation : Replace the benzodioxole with bioisosteres (e.g., benzofuran) to assess π-π stacking effects .
- Substituent modulation : Modify the methylsulfanyl group to sulfoxide/sulfone for oxidative stability studies .
- In vitro assays : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) over broad phenotypic screens. For example, evaluate COX-2 inhibition to link anti-exudative activity to mechanistic pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
